4-Carboxy-1-methyl-1-(3-phenylpropyl)piperazinium bromide ethyl ester
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Overview
Description
4-Carboxy-1-methyl-1-(3-phenylpropyl)piperazinium bromide ethyl ester is a complex organic compound with a unique structure that includes a piperazine ring substituted with a carboxyl group, a methyl group, and a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy-1-methyl-1-(3-phenylpropyl)piperazinium bromide ethyl ester typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.
Substitution Reactions: Introduction of the carboxyl, methyl, and phenylpropyl groups through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxyl group with ethyl bromide under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Carboxy-1-methyl-1-(3-phenylpropyl)piperazinium bromide ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
4-Carboxy-1-methyl-1-(3-phenylpropyl)piperazinium bromide ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Carboxy-1-methyl-1-(3-phenylpropyl)piperazinium bromide ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Carboxy-1-methyl-1-(3-phenylpropyl)piperazine: Lacks the bromide and ethyl ester groups.
1-Methyl-1-(3-phenylpropyl)piperazine: Lacks the carboxyl group.
4-Carboxy-1-methylpiperazine: Lacks the phenylpropyl group.
Uniqueness
4-Carboxy-1-methyl-1-(3-phenylpropyl)piperazinium bromide ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
109820-89-5 |
---|---|
Molecular Formula |
C17H27BrN2O2 |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
ethyl 4-methyl-4-(3-phenylpropyl)piperazin-4-ium-1-carboxylate;bromide |
InChI |
InChI=1S/C17H27N2O2.BrH/c1-3-21-17(20)18-11-14-19(2,15-12-18)13-7-10-16-8-5-4-6-9-16;/h4-6,8-9H,3,7,10-15H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
XNITYANFRWDLIG-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)N1CC[N+](CC1)(C)CCCC2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
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